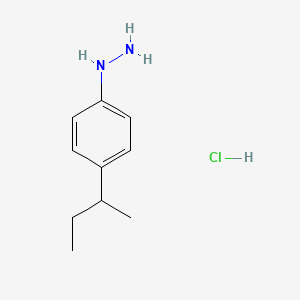
(4-(sec-Butyl)phenyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(sec-Butyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is a derivative of hydrazine, characterized by the presence of a sec-butyl group attached to the phenyl ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
准备方法
The synthesis of (4-(sec-Butyl)phenyl)hydrazine hydrochloride typically involves the reaction of 4-sec-butylphenylhydrazine with hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
(4-(sec-Butyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where the hydrazine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(4-(sec-Butyl)phenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of (4-(sec-Butyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways.
相似化合物的比较
(4-(sec-Butyl)phenyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Lacks the sec-butyl group, making it less hydrophobic.
4-Methylphenylhydrazine: Contains a methyl group instead of a sec-butyl group, affecting its reactivity and solubility.
4-Ethylphenylhydrazine: Contains an ethyl group, which also influences its chemical properties.
生物活性
(4-(sec-Butyl)phenyl)hydrazine hydrochloride, a compound with the chemical formula C11H16ClN2, is a hydrazine derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight: 210.71 g/mol
- CAS Number: 1049748-81-3
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine functional group can undergo oxidation, leading to the formation of reactive intermediates that may exert cytotoxic effects or modulate signaling pathways.
Biological Activities
-
Antioxidant Activity
- Studies have demonstrated that hydrazine derivatives can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
-
Cytotoxicity
- Research indicates that this compound may induce cytotoxic effects in certain cancer cell lines. The compound has shown promise in selectively targeting malignant cells while sparing normal cells, which is a desirable trait in cancer therapeutics.
-
Genotoxicity
- Genotoxic effects have been observed in various studies, where the compound was shown to induce DNA damage in vitro. This raises concerns regarding its safety profile and potential implications for human health.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Genotoxicity | Causes DNA damage in bacterial assays |
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing apoptosis. The mechanism was linked to oxidative stress induction and subsequent activation of apoptotic pathways.
Case Study: Genotoxicity Assessment
In a genotoxicity assessment using the Ames test, this compound demonstrated mutagenic potential, leading to increased rates of mutations in Salmonella typhimurium strains. These findings highlight the need for caution when considering this compound for therapeutic applications.
属性
IUPAC Name |
(4-butan-2-ylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-8(2)9-4-6-10(12-11)7-5-9;/h4-8,12H,3,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVKNQNDFNKJRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














